molecular formula C19H10BrF3N2S B2637052 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-72-6

2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2637052
CAS No.: 478245-72-6
M. Wt: 435.26
InChI Key: RTOVDEDQDNXLPZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a bromophenyl group, a trifluoromethylphenyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps:

  • Formation of the Nicotinonitrile Core: : The nicotinonitrile core can be synthesized through a series of reactions starting from pyridine derivatives. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base to form the corresponding nicotinonitrile.

  • Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 4-bromothiophenol with the nicotinonitrile intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various aryl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of the trifluoromethyl group and the bromophenyl group may impart significant pharmacological properties, such as improved metabolic stability and binding affinity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the bromophenyl group can participate in various interactions, such as halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
  • 2-[(4-Methylphenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile

Uniqueness

Compared to similar compounds, 2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with chlorine or methyl groups. This can lead to different biological activities and chemical reactivities.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrF3N2S/c20-14-4-6-15(7-5-14)26-18-17(11-24)16(8-9-25-18)12-2-1-3-13(10-12)19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVDEDQDNXLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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